molecular formula C19H23N3O4 B1221299 Quinocarmycin analog

Quinocarmycin analog

Cat. No. B1221299
M. Wt: 357.4 g/mol
InChI Key: YGWHMSNGVVTUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinocarmycin analog, also known as Quinocarmycin analog, is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound Quinocarmycin analog is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinocarmycin analog suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinocarmycin analog including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Quinocarmycin analog

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid

InChI

InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)

InChI Key

YGWHMSNGVVTUIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O

synonyms

8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl-
DX 52-1
DX-52-1
NSC 607097
NSC-607097

Origin of Product

United States

Synthesis routes and methods

Procedure details

At first, 2.0 g of sodium cyanide is dissolved in 30 ml of 0.1M phosphate buffer (pH 7.4) and 1 g of crude DC-52-(containing 0.6 g of DC-52) is added thereto. The mixture is stirred at room temperature for 1.5 hours. The reaction mixture is passed through a column containing 200 ml of Diaion HP-20SS (made by Mitsubishi Chemical Industries Co., Ltd.), and the column is developed and eluted with 1 l of water (fraction Nos. 1-160; 6 ml each), and then with 1% acetone-99% water (by volume; fraction Nos. 161-224, 6 ml each). Fraction Nos. 125-165 and fraction Nos. 166-199 are joined together separately, and concentrated under reduced pressure, followed by freeze-drying to obtain 161 mg of fraction A and 179 mg of fraction B.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DC-52
Quantity
1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.